molecular formula C13H15IO3 B1360762 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone CAS No. 898785-46-1

3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone

Cat. No.: B1360762
CAS No.: 898785-46-1
M. Wt: 346.16 g/mol
InChI Key: ZWSGHDZGOKQSSI-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone is an organic compound that features a 1,3-dioxane ring and an iodinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out in refluxing toluene with continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of alternative catalysts and solvents may be explored to improve the sustainability and cost-effectiveness of the process.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
One of the prominent applications of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone is in the field of anticancer research. Studies have indicated that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. The iodinated structure may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.

Case Study:
A study investigated the synthesis of iodinated derivatives of propiophenone and their biological activities against cancer cells. The results showed that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the dioxane moiety could enhance therapeutic efficacy .

Organic Synthesis

Synthetic Intermediates:
this compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful in generating more complex molecules.

Reactions:

  • Grignard Reactions: The compound can participate in Grignard reactions, where it acts as an electrophile to form new carbon-carbon bonds.
  • Cross-Coupling Reactions: The presence of iodine allows for cross-coupling reactions with organometallic reagents, facilitating the formation of biaryl compounds.

Data Table: Synthetic Applications

Reaction TypeDescriptionReference
Grignard ReactionFormation of new carbon-carbon bonds
Cross-CouplingSynthesis of biaryl compounds
Electrophilic AdditionReactivity with nucleophiles

Material Science

Polymeric Systems:
Research has explored the use of this compound in developing amphiphilic polymers for drug delivery systems. The compound can be incorporated into polymeric micelles or vesicles, enhancing the solubility and bioavailability of hydrophobic drugs.

Case Study:
In a study on drug delivery systems, polymers containing dioxane derivatives were shown to improve cellular uptake and therapeutic efficacy compared to conventional formulations. The incorporation of iodinated compounds provided additional targeting capabilities due to their unique chemical properties .

Biological Activity

3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various cell lines, and potential applications in drug development.

Chemical Structure and Properties

The compound features a dioxane ring which contributes to its reactivity and biological interactions. The presence of the iodine atom enhances its electrophilic characteristics, potentially allowing it to interact with various biological targets.

The biological activity of this compound is believed to involve modulation of enzymatic pathways and cellular signaling mechanisms. The dioxane moiety may facilitate binding to specific receptors or enzymes, leading to alterations in cellular functions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have shown that related compounds demonstrate IC50 values in the low nanomolar range against tumor cell lines, indicating potent anticancer activity .
  • Mechanism : The inhibition of mRNA splicing and interference with the spliceosome machinery have been reported as mechanisms leading to cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against bacterial strains .

Study 1: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported significant growth inhibition. The results indicated a dose-dependent response with an IC50 value below 10 µM for several tested lines.

Cell LineIC50 (µM)
A5498.5
HeLa6.7
MCF-79.0

This data suggests that the compound may be a promising candidate for further development as an anticancer agent.

Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, it was found that treatment with related dioxane-containing compounds led to significant changes in gene expression profiles associated with apoptosis and cell cycle regulation. The study highlighted the role of the dioxane ring in enhancing cellular uptake and prolonging the release of active compounds into cells .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSGHDZGOKQSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645900
Record name 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-46-1
Record name 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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